4-Trifluoromethylthiosalicylic acid
Description
4-Trifluoromethylsalicylic acid (CAS 328-90-5), also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, is a fluorinated derivative of salicylic acid. Its structure features a hydroxyl group at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4) relative to the carboxylic acid moiety (C1). The -CF₃ group introduces strong electron-withdrawing effects, significantly altering the compound’s acidity, solubility, and reactivity compared to non-fluorinated salicylic acids.
Properties
Molecular Formula |
C8H5F3O2S |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-sulfanyl-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)4-1-2-5(7(12)13)6(14)3-4/h1-3,14H,(H,12,13) |
InChI Key |
IJEWNEIKCNXQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Salicylic Acid (2-Hydroxybenzoic Acid)
- Structure : Lacks the -CF₃ group; only a hydroxyl (-OH) and carboxylic acid (-COOH) are present.
- Acidity : Salicylic acid has a carboxylic acid pKa of ~2.97 due to intramolecular hydrogen bonding stabilizing the deprotonated form. The hydroxyl group pKa is ~13.4.
- Modifications: The addition of -CF₃ in 4-Trifluoromethylsalicylic acid increases acidity (lower pKa) at the carboxylic acid group due to the electron-withdrawing effect of -CF₃.
Trifluoroacetic Acid (TFA, CF₃COOH)
- Structure : A simple carboxylic acid with a -CF₃ group directly attached to the acetic acid backbone.
- Acidity : TFA is significantly stronger (pKa ~0.23) than 4-Trifluoromethylsalicylic acid due to the absence of resonance stabilization in its conjugate base.
- Applications : TFA is widely used as a solvent or catalyst, whereas 4-Trifluoromethylsalicylic acid’s aromatic structure makes it more suitable for drug design .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Structure : A pyridine ring with -COOH at C3 and -CF₃ at C3.
- Acidity : The pyridine nitrogen enhances electron withdrawal, likely resulting in higher acidity than benzoic acid derivatives. However, direct pKa comparisons with 4-Trifluoromethylsalicylic acid are unavailable in the provided evidence .
- Reactivity : The aromatic nitrogen in pyridine derivatives may facilitate coordination chemistry, unlike salicylic acid analogs.
Physicochemical Properties
| Property | 4-Trifluoromethylsalicylic Acid | Salicylic Acid | Trifluoroacetic Acid |
|---|---|---|---|
| Molecular Formula | C₈H₅F₃O₃ | C₇H₆O₃ | C₂HF₃O₂ |
| Molecular Weight (g/mol) | 206.12 | 138.12 | 114.02 |
| Key Functional Groups | -COOH, -OH, -CF₃ | -COOH, -OH | -COOH, -CF₃ |
| Likely pKa (Carboxylic Acid) | ~1.5–2.5 (estimated) | 2.97 | 0.23 |
| Lipophilicity (LogP) | Higher (due to -CF₃) | 2.26 | -0.2 |
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